![molecular formula C9H11ClN2 B14866614 1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14866614.png)
1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that features a unique structure combining a pyridine ring and an azepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an appropriate azepine precursor. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine: A positional isomer with a different arrangement of the nitrogen atom in the ring system.
1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-D]azepine: Another isomer with a different ring fusion pattern.
Uniqueness
1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring structure and the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
1-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C9H11ClN2/c10-9-8-2-1-4-11-6-7(8)3-5-12-9/h3,5,11H,1-2,4,6H2 |
InChIキー |
SAFJWBVEHXMLLR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CNC1)C=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


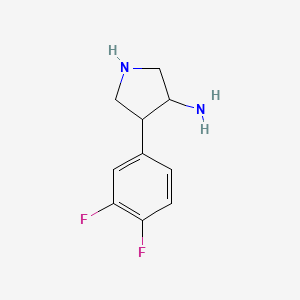
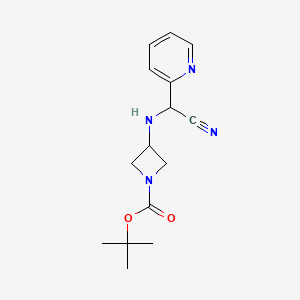
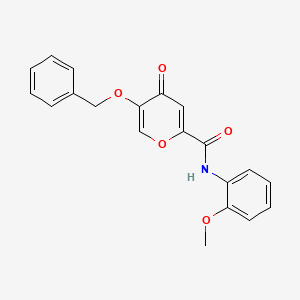
![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
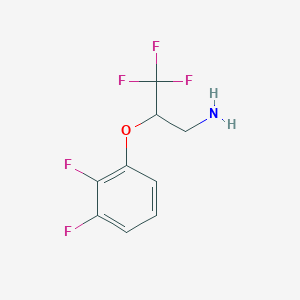
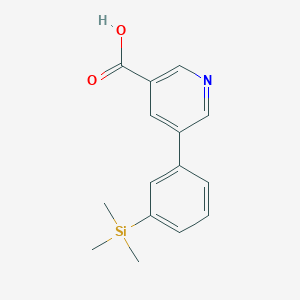
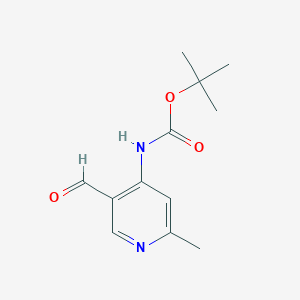
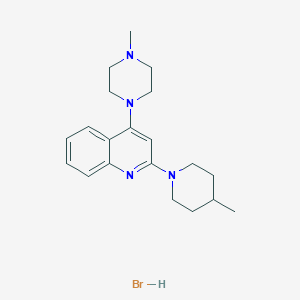
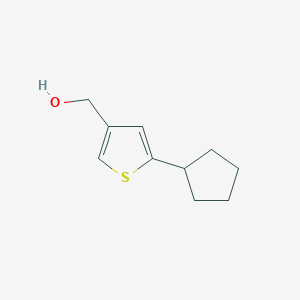
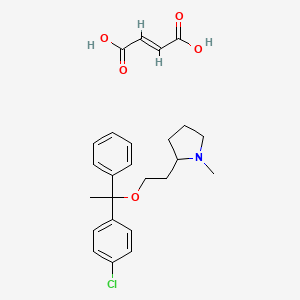
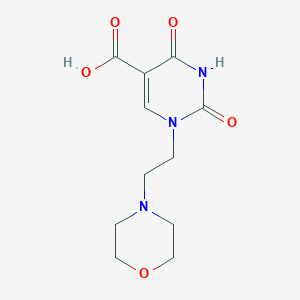
![[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate](/img/structure/B14866619.png)
![9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14866622.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
